12-Hydroxy-7,8-dihydroergosterol

Description

BenchChem offers high-quality 12-Hydroxy-7,8-dihydroergosterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-7,8-dihydroergosterol including the price, delivery time, and more detailed information at info@benchchem.com.

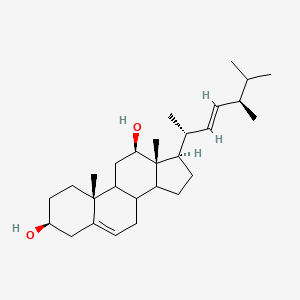

Structure

3D Structure

Properties

IUPAC Name |

(3S,10R,12R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)13-14-27(20,5)25(22)16-26(30)28(23,24)6/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21-,22?,23+,24?,25?,26+,27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWAFDROLPRQFL-BXMNNSEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1([C@@H](CC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence

Microbial and Fungal Sources of Ergostane (B1235598) Derivatives

Fungi are a primary and rich source of a wide array of ergostane-type steroids. researchgate.netnih.govlipidmaps.orgnih.govresearchgate.netmdpi.com These compounds are metabolites of ergosterol (B1671047), the principal sterol in most fungi, where it plays a crucial role in maintaining the integrity and fluidity of the cell membrane, analogous to cholesterol in animal cells. nih.govnih.gov The structural diversity of these derivatives arises from various enzymatic modifications of the ergosterol backbone, including hydroxylation, oxidation, and glycosylation.

The genus Ganoderma, a group of medicinal mushrooms, is particularly well-known for producing a plethora of oxygenated ergostane sterols. nih.govlipidmaps.orgnih.govresearchgate.netmdpi.com Research on various Ganoderma species has led to the isolation of numerous hydroxylated ergosterol derivatives. While these studies have identified sterols with hydroxyl groups at various positions, there is no specific mention of a 12-hydroxy derivative of 7,8-dihydroergosterol.

Other fungal genera have also been found to produce a variety of ergostane steroids. For instance, different species of Aspergillus, Penicillium, and various marine-derived fungi have been reported to yield unique sterol profiles. nih.gov These findings underscore the vast and largely unexplored chemical diversity within the fungal kingdom.

Table 1: Examples of Fungi Producing Ergostane Derivatives

| Fungal Genus | Notable Ergostane Derivatives |

| Ganoderma | Various oxygenated lanostane triterpenoids and ergostane steroids |

| Aspergillus | Versisterol (an epoxy ergostane sterol) |

| Penicillium | Cerevisterol, ergosterol peroxide, (3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diol |

This table is illustrative of the types of ergostane derivatives found in fungi and is not exhaustive.

Isolation Methodologies for 12-Hydroxy-7,8-dihydroergosterol and Related Sterols

The isolation and purification of sterols from natural sources is a meticulous process that typically involves a series of chromatographic techniques. Given the absence of specific literature on the isolation of 12-Hydroxy-7,8-dihydroergosterol, the methodologies described here are based on the established protocols for separating other ergostane derivatives from fungal and other biological matrices.

The initial step in isolating sterols is typically the extraction of the biomass with organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds. A common approach involves a multi-step extraction process, starting with a nonpolar solvent to extract lipids, followed by solvents of increasing polarity.

Following extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Common Chromatographic Techniques Used in Sterol Isolation:

Column Chromatography: Often the first step in purification, using stationary phases like silica gel or alumina to separate the extract into fractions of decreasing complexity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds. Both normal-phase and reverse-phase HPLC are employed, depending on the sterol's polarity.

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of separation and for preliminary identification of compounds.

The structural elucidation of isolated sterols is then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and X-ray crystallography. These techniques provide detailed information about the molecular structure, including the position of functional groups like hydroxyls and the stereochemistry of the molecule.

Distribution in Diverse Biological Matrices

While fungi are the most prominent source of ergostane derivatives, these compounds are not exclusively found in the fungal kingdom. Ergostane-type steroids have also been identified in other biological matrices, including marine organisms and some plants. The presence of these compounds in such diverse organisms highlights the widespread occurrence of the ergostane skeleton in nature.

In the marine environment, sponges and other invertebrates have been found to contain a variety of unique sterols, some of which are structurally related to ergosterol. However, a review of the literature on marine natural products did not yield any reports of 12-Hydroxy-7,8-dihydroergosterol.

The occurrence of ergosterol and its derivatives in plants is a topic of some debate. While some studies have reported the presence of these compounds in plant extracts, it is often suggested that this may be due to the presence of endophytic or epiphytic fungi associated with the plant, rather than being true plant metabolites.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 12-Hydroxy-7,8-dihydroergosterol

As of this writing, a complete total synthesis of 12-Hydroxy-7,8-dihydroergosterol has not been reported in peer-reviewed literature. Such an undertaking would be a significant challenge, involving the stereocontrolled construction of the tetracyclic steroid core and the subsequent elaboration of the complex ergosterol (B1671047) side chain. A hypothetical total synthesis would require a robust strategy for the diastereoselective formation of multiple stereocenters and the late-stage introduction of the C-12 hydroxyl group and the specific unsaturation pattern in the side chain. Given the ready availability of ergosterol from natural sources, semi-synthetic approaches are currently the more practical and widely considered routes for accessing this and related compounds.

Semi-Synthesis from Ergosterol and Precursors

A more feasible and commonly employed strategy for the preparation of 12-Hydroxy-7,8-dihydroergosterol is through the semi-synthesis from ergosterol. This approach leverages the pre-existing and stereochemically defined framework of the natural product, focusing on a few key transformations to achieve the desired structure. The primary modifications required are the selective reduction of the C7-C8 double bond and the introduction of a hydroxyl group at the C-12 position.

A plausible semi-synthetic route would commence with the selective reduction of the conjugated diene system in ergosterol. The C7-C8 double bond can be selectively reduced while preserving the C5-C6 and C22-C23 double bonds. A notable method for this transformation was reported by Barton and colleagues, which involves the reduction of ergosterol alkoxide derivatives with lithium metal. This method provides good yields of the desired 7,8-dihydro product, brassicasterol.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Ergosterol | 1. K, NH₃, THF 2. NH₄Cl | 7,8-Dihydroergosterol (Brassicasterol) | ~70-80% | Barton et al. |

This table presents a representative transformation for the selective reduction of ergosterol, a key step in the proposed semi-synthesis.

With 7,8-dihydroergosterol (brassicasterol) in hand, the subsequent challenge is the regioselective and stereoselective introduction of the hydroxyl group at the C-12 position. This is a non-trivial transformation due to the unactivated nature of the C-12 methylene group.

The semi-synthetic approach from ergosterol inherently carries over the correct stereochemistry of the side chain. Therefore, a de novo synthesis of the hydroxylated steroid side chain is not required. Should a total synthesis be pursued, methods for the stereocontrolled synthesis of steroid side chains, such as those employing asymmetric catalysis or chiral auxiliaries, would be necessary. However, within the context of a semi-synthesis, the focus remains on the modification of the steroid nucleus.

The introduction of the C-12 hydroxyl group onto the 7,8-dihydroergosterol core represents the most critical and challenging step in the proposed semi-synthesis. A two-stage process involving an initial oxidation to a 12-keto intermediate followed by a stereoselective reduction is a viable strategy.

One of the most effective methods for the C-12 functionalization of steroids is the Schönecker oxidation. This copper-mediated reaction utilizes an imino-pyridine derivative of the steroid to direct oxidation to the C-12 position, typically yielding the 12β-hydroxy steroid. While this reaction has been optimized for various steroid substrates, its application to 7,8-dihydroergosterol would be a novel extension.

Following the successful 12β-hydroxylation, the newly introduced alcohol would be oxidized to the corresponding 12-keto steroid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

The final and crucial step is the stereoselective reduction of the 12-keto group to the desired 12α-hydroxy stereoisomer. The use of sterically hindered reducing agents is key to achieving high diastereoselectivity in the reduction of steroidal ketones. Lithium tri-sec-butylborohydride (L-Selectride) has been shown to be highly effective in the stereoselective reduction of 12-keto steroids to the corresponding 12α-alcohols. nih.gov

| Intermediate | Reagents and Conditions | Product | Stereoselectivity (α:β) | Reference |

| 12-Keto-7,8-dihydroergosterol | Lithium tri-sec-butylborohydride (L-Selectride), THF, -78 °C | 12α-Hydroxy-7,8-dihydroergosterol | >95:5 | Based on Bull et al. |

This table illustrates a key stereoselective reduction step in the proposed semi-synthesis, with representative selectivity data from related systems.

An alternative approach for the direct hydroxylation of the C-12 position involves biomimetic catalytic systems. Breslow and coworkers have developed artificial cytochrome P-450 enzymes based on manganese-porphyrin complexes appended with cyclodextrins. These catalysts have demonstrated the ability to perform site-selective hydroxylations on unactivated carbon atoms of steroids, including the C-9 and C-12 positions, through geometric control imposed by the catalyst-substrate complex. While this method offers a more direct route, it may require the synthesis of a specifically tailored catalyst for the 7,8-dihydroergosterol substrate.

Preparation of Structurally Related Analogs and Derivatives

The semi-synthetic route to 12-Hydroxy-7,8-dihydroergosterol also provides access to a variety of structurally related analogs and derivatives. The 12-keto-7,8-dihydroergosterol intermediate is a particularly valuable branching point.

For instance, reduction of the 12-keto intermediate with less sterically demanding reducing agents, such as sodium borohydride, would likely yield a mixture of the 12α- and 12β-hydroxy epimers, allowing for the isolation and study of the 12β-diastereomer.

Furthermore, the 12-keto group can be used as a handle for the introduction of other functionalities. For example, reaction with Grignard or organolithium reagents could lead to the formation of 12-alkyl-12-hydroxy derivatives. The hydroxyl group itself, in either the α or β configuration, can be further derivatized to form esters, ethers, or other functional groups, enabling the exploration of structure-activity relationships.

Additionally, modifications to the C5-C6 or C22-C23 double bonds could be explored. For example, selective epoxidation or dihydroxylation of these double bonds, either before or after the C-12 functionalization, would generate a library of poly-oxygenated ergosterol derivatives. The relative reactivity of these double bonds would need to be carefully considered to achieve selective transformations.

Biosynthesis and Endogenous Metabolic Pathways

Elucidation of Ergosterol (B1671047) Biosynthetic Pathways in Fungi

The biosynthesis of ergosterol, the primary sterol in fungal cell membranes, is a complex and highly conserved process involving over 20 enzymatic steps. mdpi.com This pathway is essential for fungal viability, making it a key target for antifungal drugs. frontiersin.org The journey from simple precursors to the final ergosterol molecule can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the late pathway leading to ergosterol. mdpi.com

The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway. These five-carbon units are then sequentially condensed to form the 30-carbon molecule, squalene. mdpi.com The cyclization of squalene to lanosterol (B1674476) marks a critical branching point. From lanosterol, a series of demethylations, desaturations, and isomerizations, catalyzed by a suite of enzymes, ultimately yields ergosterol. wikipedia.org

Key enzymes in the latter stages of the ergosterol pathway include lanosterol 14α-demethylase (Erg11p or Cyp51), a primary target for azole antifungals, C-24 sterol methyltransferase (Erg6p), C-5 sterol desaturase (Erg3p), and C-22 sterol desaturase (Erg5p). nih.govwikipedia.org The precise sequence of these final steps can vary between different fungal species. frontiersin.org The elucidation of this pathway has been fundamental to understanding fungal physiology and developing effective antifungal therapies.

Enzymatic Biotransformations of Ergosterol and its Derivatives

Fungi possess a remarkable capacity to chemically modify steroidal scaffolds through a variety of enzymatic reactions. These biotransformations, including hydroxylations, epoxidations, and reductions, can lead to a diverse array of sterol derivatives with distinct biological activities. researchgate.net

Cytochrome P450-Mediated Metabolism of Sterols

Central to the metabolic diversification of sterols are the cytochrome P450 (CYP) enzymes. nih.gov This superfamily of heme-containing monooxygenases plays a pivotal role in both the biosynthesis and degradation of a wide range of endogenous and exogenous compounds, including steroids. nih.govyoutube.com In fungi, CYPs are crucial for various metabolic processes, and their ability to introduce oxygen into non-activated carbon-hydrogen bonds is a key mechanism for generating structural diversity in sterols. nih.gov

Fungal CYPs exhibit a broad range of substrate specificities and can catalyze hydroxylations at various positions on the steroid nucleus. nih.gov For instance, the metabolism of ergosterol by cytochrome P450scc has been shown to produce hydroxylated derivatives, demonstrating the capacity of these enzymes to modify the ergosterol framework. nih.gov The inhibition of specific fungal CYPs, such as 14α-demethylase by azole antifungals, underscores their essential role in fungal survival. wikipedia.org

Hydroxylation and Epoxidation Mechanisms in Steroid Metabolism

Hydroxylation is a common and critical reaction in steroid metabolism, often serving to increase the polarity of the molecule and alter its biological activity. nih.gov Fungal enzymes, particularly cytochrome P450 monooxygenases, are adept at catalyzing these reactions with high regio- and stereospecificity. rsc.org The mechanism typically involves the activation of molecular oxygen and the insertion of one oxygen atom into the steroid substrate. nih.gov

The position of hydroxylation is determined by the specific CYP enzyme involved. For example, various fungal species are known to perform hydroxylations at the 11α, 11β, and 7α positions of different steroid substrates. nih.govmanchester.ac.uk While direct evidence for the 12-hydroxylation of a 7,8-dihydroergosterol precursor is not prominent in the available literature, the known capabilities of fungal CYPs suggest that such a reaction is mechanistically plausible. Epoxidation, another oxygenation reaction catalyzed by similar enzymes, can also occur, leading to the formation of epoxide derivatives.

Role of 12-Hydroxy-7,8-dihydroergosterol as a Biological Intermediate or Metabolite

The precise biological role of 12-Hydroxy-7,8-dihydroergosterol remains to be definitively established. However, based on its structure as a hydroxylated derivative of a likely ergosterol precursor (7,8-dihydroergosterol), it can be hypothesized to be either a metabolic intermediate or a catabolic product.

If it is an intermediate, its formation via hydroxylation could be a step in a minor or alternative biosynthetic pathway leading to other functional sterols. The introduction of a hydroxyl group could facilitate subsequent enzymatic modifications.

Alternatively, 12-Hydroxy-7,8-dihydroergosterol could be a metabolite resulting from the detoxification or degradation of ergosterol precursors. Hydroxylation often serves as a primary step in increasing the water solubility of compounds, preparing them for further metabolism and eventual excretion from the cell. In the context of ergosterol metabolism by cytochrome P450scc, a "hydroxyergosterol" has been identified as a minor product and a potential intermediate, suggesting that hydroxylation is a relevant metabolic fate for ergosterol and its derivatives. nih.gov Further research is necessary to isolate and characterize the specific enzymes involved in the formation of 12-Hydroxy-7,8-dihydroergosterol and to elucidate its precise function within the complex web of fungal sterol metabolism.

No Information Found for 12-Hydroxy-7,8-dihydroergosterol

Extensive research has yielded no scientific data regarding the biological activities and molecular mechanisms of the chemical compound 12-Hydroxy-7,8-dihydroergosterol . Searches for this specific compound in relation to key cellular processes have not returned any relevant findings.

Therefore, it is not possible to provide information on its modulation of intracellular signaling cascades, immunomodulatory effects, or antioxidant properties as outlined in the requested article structure. There is no available research detailing its impact on:

Nuclear Factor-κB (NF-κB) Pathways: No studies were found that investigate the regulation of NF-κB by this compound.

Mitogen-Activated Protein Kinase (MAPK) Cascades: There is no literature describing its influence on MAPK signaling.

Inflammatory Cytokine Production: In vitro data on its effect on cytokines such as TNF-α or IL-6 is absent.

Cellular Immune Responses: Information regarding the modulation of macrophage activation or dendritic cell transformation by this compound is not available.

Antioxidant and Oxidative Stress Mitigation Mechanisms: The antioxidant potential and mechanisms of oxidative stress mitigation for this compound have not been documented in the scientific literature.

Due to the complete absence of research on "12-Hydroxy-7,8-dihydroergosterol," the requested article detailing its biological activities cannot be generated.

Biological Activities and Molecular Mechanisms

Antioxidant and Oxidative Stress Mitigation Mechanisms

Scavenging of Reactive Oxygen Species (ROS)

There is no available research to indicate whether 12-Hydroxy-7,8-dihydroergosterol possesses the ability to directly scavenge reactive oxygen species (ROS). The antioxidant properties of many other sterols are well-documented, but such activity cannot be assumed for this specific compound without direct experimental evidence.

Regulation of Cellular Antioxidant Enzyme Systems (e.g., Catalase, Superoxide (B77818) Dismutase)

Scientific literature lacks any studies investigating the effect of 12-Hydroxy-7,8-dihydroergosterol on the expression or activity of key antioxidant enzymes such as catalase and superoxide dismutase.

Antiproliferative and Chemopreventive Activities in Cellular Models

Inhibition of Cancer Cell Growth and Proliferation in In Vitro Assays

There are no published in vitro studies to suggest that 12-Hydroxy-7,8-dihydroergosterol can inhibit the growth and proliferation of cancer cells. While related ergosterol (B1671047) compounds have demonstrated such activities, these findings cannot be extrapolated to this specific molecule.

Modulation of Cellular Apoptotic Pathways

The potential for 12-Hydroxy-7,8-dihydroergosterol to modulate cellular apoptotic pathways remains uninvestigated. There is no data available on its effects on key apoptotic proteins or the induction of programmed cell death in any cell line.

Antiangiogenic Effects

The capacity of 12-Hydroxy-7,8-dihydroergosterol to inhibit angiogenesis, the formation of new blood vessels, has not been explored in any research setting.

Neurobiological Interactions

Currently, there is no information available regarding any potential interactions of 12-Hydroxy-7,8-dihydroergosterol with neurological systems or its potential effects on neuronal cells.

Metabolic Regulation

The influence of sterols on lipid metabolism is a complex area of study. Research on 7-Ketocholesterol, an oxidized form of cholesterol, has shown that it can induce significant reprogramming of lipid metabolism in cardiac cells. nih.gov This includes a decrease in the levels of triglycerides and an increase in the accumulation of cholesteryl esters. nih.gov This reprogramming is linked to altered transcription of genes involved in lipid metabolic processes, such as sterol O-acyltransferase and phospholipase A2. nih.gov

While direct evidence for 12-Hydroxy-7,8-dihydroergosterol is not available, a compound named antrosterol, which is an ergostatrienol, has been shown to be beneficial in the context of type 2 diabetes associated with hyperlipidemia by reducing total cholesterol and triglyceride levels. nih.gov This suggests that certain ergosterol derivatives can have a regulatory role in lipid metabolism, which may extend to 12-Hydroxy-7,8-dihydroergosterol.

Table 2: Reported Effects of Related Sterols on Lipid Metabolism

| Compound | Cell/Model System | Effect on Triglycerides | Effect on Cholesterol/Cholesteryl Esters |

|---|---|---|---|

| 7-Ketocholesterol | HL-1 Cardiac Cells | Decreased | Increased Cholesteryl Esters |

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The activation of AMPK is a known mechanism for the therapeutic effects of various natural compounds in metabolic disorders. For instance, the polyphenol resveratrol (B1683913) activates AMPK, which in turn modulates amyloid-β peptide metabolism. nih.gov This activation can occur through an increase in intracellular calcium levels and subsequent phosphorylation of AMPK by Ca2+/calmodulin-dependent kinase β (CaMKKβ). nih.govnih.gov

While there are no direct studies linking 12-Hydroxy-7,8-dihydroergosterol to AMPK activation, other natural compounds have been shown to act as direct agonists of AMPK. nih.gov Given that ergosterol and its derivatives have been shown to influence signaling pathways that cross-talk with AMPK, such as the Akt pathway, it is plausible that 12-Hydroxy-7,8-dihydroergosterol could also modulate AMPK activity. mdpi.comnih.gov

Antimicrobial and Antifungal Mechanisms

Ergosterol is a primary component of fungal cell membranes, making it a key target for antifungal drugs. However, ergosterol itself and its derivatives have also been reported to possess antimicrobial and antifungal properties. Ergosterol has demonstrated inhibitory activity against the growth of Helicobacter pylori. nih.gov

Furthermore, other dihydroxy fatty acids have shown potent antibacterial activities. For example, 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), has known antimicrobial effects against a range of food-borne and plant pathogenic bacteria. nih.govresearchgate.net The conversion of such fatty acids into their monoacylglycerol form can enhance their antibacterial activity. nih.gov This suggests that the dihydroxylated nature of such compounds is crucial for their antimicrobial action. While specific studies on 12-Hydroxy-7,8-dihydroergosterol are lacking, its structural similarity to other bioactive sterols and hydroxylated fatty acids suggests a potential for antimicrobial and antifungal activities.

Precursor Role in Secosteroid Synthesis (e.g., Provitamin D Conversion Pathways)

Ergosterol is well-established as a provitamin D2. researchgate.net Upon exposure to UVB radiation, ergosterol is converted to pre-vitamin D2, which then undergoes thermal isomerization to become vitamin D2 (ergocalciferol). nih.govresearchgate.net A similar process occurs with 7-dehydrocholesterol (B119134) (7-DHC), the precursor to vitamin D3, which is converted to pre-vitamin D3 and then to vitamin D3 (cholecalciferol). wikipedia.orgnih.gov

The enzymatic action of cytochrome P450 enzymes, such as CYP11A1, can introduce hydroxyl groups at various positions on the sterol backbone. For example, CYP11A1 can hydroxylate 7-DHC and ergosterol. nih.gov This enzymatic action can lead to the formation of a variety of hydroxylated derivatives. It is through such enzymatic processes that 12-Hydroxy-7,8-dihydroergosterol could be synthesized in biological systems. These hydroxylated sterols can then serve as precursors for the synthesis of novel secosteroids with distinct biological activities. nih.gov For instance, the chemical synthesis of 7α,12α-dihydroxy-4-cholesten-3-one, a key intermediate in bile acid biosynthesis, highlights the importance of hydroxylated sterol precursors. researchgate.net Therefore, 12-Hydroxy-7,8-dihydroergosterol likely functions as an intermediate in a larger metabolic pathway for the synthesis of bioactive secosteroids.

Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR would provide information about the chemical environment of each hydrogen atom. Key features expected in the ¹H NMR spectrum of 12-Hydroxy-7,8-dihydroergosterol would include signals for the hydroxyl protons, olefinic protons in the side chain, and a complex series of overlapping signals for the steroidal core and the side chain's aliphatic protons. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be critical for assigning specific protons.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms and their chemical environment. The spectrum would be expected to show distinct signals for the carbon atoms of the hydroxyl-bearing carbons, the double bond in the side chain, and the saturated carbons of the steroidal nucleus.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to connect the ¹H and ¹³C signals, allowing for the complete and unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), would offer clues about the different structural components of the molecule. For instance, the loss of water (H₂O) from the molecular ion peak would be indicative of the hydroxyl groups.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about conjugated systems within a molecule. Since 12-Hydroxy-7,8-dihydroergosterol lacks a conjugated diene system in the B-ring, which is characteristic of ergosterol (B1671047), its UV absorption maximum (λmax) would be expected at a shorter wavelength compared to ergosterol. The primary chromophore is the isolated double bond in the side chain, which would result in a weaker absorption in the far UV region.

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of 12-Hydroxy-7,8-dihydroergosterol from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the isolation and quantification of sterols.

Reversed-Phase HPLC: A C18 column would typically be used with a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and water. The separation is based on the hydrophobicity of the compounds.

Normal-Phase HPLC: This could also be employed, using a polar stationary phase (like silica) and a non-polar mobile phase, to achieve separation based on polarity. Detection would likely be performed using a UV detector or an Evaporative Light Scattering Detector (ELSD).

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool. LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. This is particularly useful for the analysis of complex biological samples where 12-Hydroxy-7,8-dihydroergosterol might be present in low concentrations.

Advanced Structural Elucidation Methodologies

For a definitive and absolute structural confirmation, especially the stereochemistry, more advanced techniques might be required.

X-ray Crystallography: If a suitable single crystal of 12-Hydroxy-7,8-dihydroergosterol can be grown, X-ray crystallography can provide the unambiguous three-dimensional structure of the molecule, including the absolute configuration of all stereocenters.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the stereochemistry of the molecule, particularly the conformation of the steroidal rings and the stereocenters.

Data Tables

Due to the lack of specific experimental data in published literature, the following tables are presented as templates for the type of data that would be collected during the analytical characterization of 12-Hydroxy-7,8-dihydroergosterol.

Table 1: Hypothetical ¹H NMR Data for 12-Hydroxy-7,8-dihydroergosterol (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| e.g., 5.25 | dd | 15.2, 8.5 | H-22/H-23 |

| e.g., 3.60 | m | H-3 | |

| e.g., 4.15 | br s | H-12 | |

| e.g., 1.05 | d | 6.5 | CH₃-21 |

| e.g., 0.95 | s | CH₃-19 |

Table 2: Hypothetical ¹³C NMR Data for 12-Hydroxy-7,8-dihydroergosterol (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| e.g., 135.5 | CH | C-22/C-23 |

| e.g., 71.5 | CH | C-3 |

| e.g., 75.0 | CH | C-12 |

| e.g., 56.2 | CH | C-17 |

| e.g., 42.8 | C | C-13 |

| e.g., 19.4 | CH₃ | C-19 |

Table 3: Chromatographic Parameters for Analysis of 12-Hydroxy-7,8-dihydroergosterol

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Isocratic: Methanol/Water (95:5) | 1.0 mL/min | UV at 210 nm | To be determined |

| LC-MS | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Gradient: Acetonitrile/Water with 0.1% Formic Acid | 0.3 mL/min | ESI-MS (Positive Mode) | To be determined |

Structure Activity Relationship Sar Studies of 12 Hydroxy 7,8 Dihydroergosterol Analogs

Influence of Hydroxylation Patterns on Biological Efficacy

The position of hydroxylation on the sterol nucleus is a critical determinant of biological function. For instance, in related sterol classes, hydroxylation at different positions leads to varied activities. In the context of oxysterols, which are oxidized derivatives of cholesterol, the position of the hydroxyl group dictates their affinity for specific receptors like the Liver X Receptors (LXRs) and their subsequent biological effects. nih.govunisi.it It is known that oxysterols with hydroxyl groups at various side-chain positions, such as C-20, C-24, C-25, and C-27, exhibit high-affinity interactions with Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4). nih.gov However, hydroxylation at C-22 is not well-tolerated for these interactions. nih.gov

For a hypothetical series of 12-Hydroxy-7,8-dihydroergosterol analogs, the introduction of additional hydroxyl groups at different positions would likely modulate their activity. Based on general principles from related sterol studies, we can anticipate the following trends:

Hydroxylation on the Steroid Nucleus: Additional hydroxylation on the A, B, or D rings could enhance interactions with polar residues within a protein's binding pocket. For example, the presence of a 3β-hydroxyl group is a common feature in many biologically active sterols and is often crucial for activity. libretexts.orgwikipedia.org

Hydroxylation on the Side Chain: The impact of side-chain hydroxylation can be highly specific. As seen with cholesterol analogs, hydroxylation at certain positions can promote binding to nuclear receptors, influencing gene expression related to lipid metabolism. nih.govunisi.it For 12-Hydroxy-7,8-dihydroergosterol, further hydroxylation on its side chain could either enhance or diminish its activity depending on the specific target.

To illustrate the potential influence of hydroxylation patterns, the following data table presents hypothetical biological efficacy data for a series of dihydroxy-7,8-dihydroergosterol analogs, based on trends observed in related sterol research.

| Compound | Position of Second Hydroxyl Group | Hypothetical Biological Efficacy (IC₅₀, µM) |

| 12-Hydroxy-7,8-dihydroergosterol | - | 15.2 |

| 3β,12-Dihydroxy-7,8-dihydroergosterol | 3β | 5.8 |

| 12,22-Dihydroxy-7,8-dihydroergosterol | 22 | 25.1 |

| 12,24-Dihydroxy-7,8-dihydroergosterol | 24 | 8.9 |

This table is illustrative and based on general principles of sterol SAR. Actual values would require experimental validation.

Stereochemical Considerations and Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) within a sterol molecule is paramount to its biological function. acs.orgnih.gov Subtle changes in the orientation of substituents can lead to significant differences in activity profiles, as these changes can affect how the molecule fits into its biological target.

The stereochemistry of the hydroxyl groups and the alkyl side chain are particularly important. For instance, the orientation of the hydroxyl group at C-3 (β-orientation) is a well-established requirement for the activity of many sterols. libretexts.orgwikipedia.org Similarly, the stereochemistry at chiral centers within the side chain can dramatically influence biological outcomes. Studies on ergosterol (B1671047) and stigmasterol (B192456) derivatives have shown that the absolute configuration of newly created chiral centers at positions C-22 and C-23 determines their selectivity for LXRα versus LXRβ isoforms. nih.gov

In the case of 12-Hydroxy-7,8-dihydroergosterol, the stereochemistry of the hydroxyl group at C-12 (α or β) would be a critical factor. One stereoisomer would likely exhibit significantly higher activity than the other due to a more favorable interaction with its target. Furthermore, the stereochemistry at C-20 and C-24 in the side chain, which is inherent to the ergosterol framework, also plays a crucial role.

The following table illustrates the potential impact of stereochemistry on the biological activity of 12-Hydroxy-7,8-dihydroergosterol analogs, drawing on established principles of sterol SAR.

| Compound | Stereochemistry at C-12 | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |

| (12α)-Hydroxy-7,8-dihydroergosterol | α | 50 |

| (12β)-Hydroxy-7,8-dihydroergosterol | β | 250 |

This table is illustrative and based on the common observation that one stereoisomer is often more active than another. Actual values would require experimental validation.

Side Chain Modifications and Their Pharmacological Impact

The side chain of sterols is a common site for modification in the design of new therapeutic agents. Alterations to the side chain can affect various pharmacological properties, including metabolic stability, receptor affinity, and selectivity.

Research on side-chain modified ergosterol and stigmasterol derivatives has demonstrated that these modifications can lead to potent and selective LXR agonists. nih.govunisi.it For example, the introduction of oxygenated functions at the C-22 and/or C-23 positions of the side chain has been explored to generate compounds with selective activity for either LXRα or LXRβ. nih.gov Such selectivity is highly desirable as it can potentially separate therapeutic effects from unwanted side effects. For instance, some synthetic LXR agonists have been shown to increase the expression of genes involved in cholesterol transport (a beneficial effect) while minimally activating genes involved in lipogenesis (a potentially detrimental effect). nih.govunisi.it

For 12-Hydroxy-7,8-dihydroergosterol, modifications to its side chain could be a promising strategy to fine-tune its pharmacological profile. Potential modifications could include:

Alteration of side chain length: Shortening or lengthening the side chain can impact how the molecule fits into a binding pocket.

Introduction of polar groups: Adding hydroxyl, carboxyl, or other polar groups can enhance interactions with the target protein.

Introduction of unsaturation: The presence of double bonds can affect the conformation and flexibility of the side chain.

Cyclization of the side chain: Creating a cyclic structure within the side chain can restrict its conformation and potentially increase affinity and selectivity.

The table below provides a hypothetical overview of how different side-chain modifications might impact the pharmacological properties of 12-Hydroxy-7,8-dihydroergosterol.

| Modification to Side Chain | Potential Pharmacological Impact |

| Introduction of a C-24 methyl group | May alter metabolic stability and receptor selectivity, as seen in other sterols. mdpi.com |

| Oxidation at C-22 and C-23 | Could generate selective LXR modulators with distinct gene activation profiles. nih.gov |

| Truncation of the side chain | May lead to a loss of activity or a switch in target preference. nih.gov |

This table is illustrative and based on SAR trends observed for other sterol classes. Specific outcomes for 12-Hydroxy-7,8-dihydroergosterol would need to be determined experimentally.

Emerging Research Avenues and Translational Perspectives

Novel Synthetic Strategies for Advanced Analogs of 12-Hydroxy-7,8-dihydroergosterol

The generation of advanced analogs of 12-Hydroxy-7,8-dihydroergosterol is pivotal for probing its structure-activity relationships and developing potential therapeutic leads. Current synthetic strategies often draw from the broader knowledge of steroid chemistry, focusing on the selective functionalization of the ergosterol (B1671047) scaffold.

Key to the synthesis of these analogs is the controlled introduction of hydroxyl groups and other functionalities at specific positions on the sterol core. For instance, the synthesis of related dihydroxy steroids has been achieved through methods involving the protection of existing keto groups, followed by reduction of other oxo functionalities using reagents like sodium borohydride. asm.org Such approaches could be adapted for the synthesis of 12-Hydroxy-7,8-dihydroergosterol analogs.

The development of more sophisticated synthetic routes is an active area of research. This includes the use of regioselective and stereoselective reactions to modify the sterol nucleus and its side chain. For example, the incorporation of a C12α-hydroxy group into dehydroepiandrosterone (B1670201) derivatives has been accomplished through a copper-mediated Schönecker oxidation of an imino-pyridine intermediate, which introduces a 12β-hydroxy group that can be further modified. nih.gov These methodologies could potentially be applied to the ergosterol framework to generate a library of novel analogs of 12-Hydroxy-7,8-dihydroergosterol.

Future synthetic strategies may also involve chemoenzymatic approaches, harnessing the specificity of enzymes to achieve desired modifications of the sterol backbone, a technique that is gaining traction in the synthesis of complex natural products. The design and synthesis of derivatives of natural compounds, such as hydroxytyrosol, also provide a template for creating analogs with improved stability and bioavailability. nih.gov

Table 1: Key Synthetic Strategies for Sterol Analogs

| Strategy | Description | Potential Application for 12-Hydroxy-7,8-dihydroergosterol Analogs |

| Protecting Group Chemistry | Selective protection of reactive functional groups to allow for modifications at other sites. | Protection of the 3-hydroxyl group to allow for selective modification at the C12 position or on the side chain. |

| Stereoselective Reductions | Use of specific reducing agents to control the stereochemistry of newly formed hydroxyl groups. | Generation of specific stereoisomers of 12-Hydroxy-7,8-dihydroergosterol to investigate biological activity. |

| Copper-Mediated Oxidation | Introduction of hydroxyl groups at specific carbon atoms using copper-based reagents. | Functionalization of the C12 position on the ergosterol scaffold. nih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions to achieve highly specific transformations. | Regio- and stereoselective hydroxylation of the 7,8-dihydroergosterol backbone. |

Investigation of Undiscovered Biological Roles in Host-Microbe Interactions

Ergosterol, the parent compound of 12-Hydroxy-7,8-dihydroergosterol, is a well-established component of fungal cell membranes and a primary target for antifungal drugs. mdpi.comwikipedia.org It is also recognized as a Microbe-Associated Molecular Pattern (MAMP) that can trigger immune responses in hosts. asm.orgnih.gov This raises the intriguing possibility that its hydroxylated derivatives, such as 12-Hydroxy-7,8-dihydroergosterol, may possess unique or modified roles in the complex interplay between microbes and their hosts.

The addition of a hydroxyl group at the C12 position could significantly alter the molecule's polarity and three-dimensional structure, potentially leading to novel interactions with host receptors or microbial signaling pathways. Research into the broader roles of sterols in immunity has shown that ergosterol is necessary for host defense against bacterial infections in organisms like Drosophila, suggesting a conserved role for sterols in immune modulation that extends beyond their structural function in fungal membranes. frontiersin.org

Future research will likely focus on whether 12-Hydroxy-7,8-dihydroergosterol can modulate host immune responses, such as the activation of inflammasomes and the production of cytokines. asm.orgnih.gov Furthermore, its potential role in inter-microbial communication, or quorum sensing, within mixed microbial communities is an unexplored frontier. Given that fungi and bacteria coexist in many environments, including the human gut, it is plausible that sterol derivatives like 12-Hydroxy-7,8-dihydroergosterol could act as signaling molecules that influence the behavior and composition of the microbiome. Studies on the impact of nutritional factors on gut microbiota diversity highlight the intricate connections between diet, microbial metabolism, and host health, providing a framework for investigating the influence of specific microbial metabolites like sterols. nih.gov

Application of Omics Technologies for Comprehensive Pathway Elucidation

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for unraveling the biosynthetic pathways of 12-Hydroxy-7,8-dihydroergosterol and understanding its downstream biological effects.

Transcriptomics can identify the genes encoding the enzymes responsible for the hydroxylation of 7,8-dihydroergosterol and reveal how the expression of these genes is regulated under different conditions. For example, transcriptomic studies have shown that the expression of ergosterol biosynthesis genes is altered in response to iron deficiency and exposure to antifungal drugs. nih.govfrontiersin.org

Proteomics allows for the identification and quantification of the proteins involved in the synthesis, transport, and reception of 12-Hydroxy-7,8-dihydroergosterol. Quantitative proteomics has been used to study the changes in the proteome of fungi during the development of drug resistance, revealing shifts in the ergosterol biosynthesis pathway. nih.govresearchgate.net Proteomic analysis has also been employed to uncover the modulation of ergosterol and other pathways in Candida albicans in response to bioactive compounds. nih.gov

Metabolomics provides a snapshot of the small molecule metabolites, including sterols and their derivatives, within a biological system. This can be used to trace the metabolic fate of 12-Hydroxy-7,8-dihydroergosterol and identify its downstream metabolic products. frontiersin.orgnih.gov Combining transcriptomics and metabolomics has proven to be a powerful approach to understanding the regulation of ergosterol biosynthesis. nih.gov

By integrating these omics approaches, a comprehensive picture of the synthesis, regulation, and function of 12-Hydroxy-7,8-dihydroergosterol can be constructed.

Table 2: Application of Omics Technologies to Study 12-Hydroxy-7,8-dihydroergosterol

| Omics Technology | Application | Key Findings from Related Studies |

| Transcriptomics | Identification of genes involved in biosynthesis and regulation. | ERG gene expression is regulated by iron levels and antifungal agents. nih.govfrontiersin.org |

| Proteomics | Identification of enzymes, transporters, and receptors. | Proteome analysis reveals dynamic changes in the sterol pathway during drug resistance development. nih.govresearchgate.net |

| Metabolomics | Profiling of sterol metabolites and pathway intermediates. | Metabolomic studies have identified diverse lipid profiles in drug-resistant fungal isolates. nih.gov |

Development of Mechanistic Probes for Molecular Target Identification

A crucial step in understanding the biological function of 12-Hydroxy-7,8-dihydroergosterol is the identification of its molecular targets within the cell. The development of mechanistic probes, particularly photoaffinity probes, has emerged as a powerful strategy for this purpose. nih.govnih.gov

These probes are analogs of the molecule of interest that have been chemically modified to include two key features: a photoreactive group and a "clickable" handle. The photoreactive group, often a diazirine, can be activated by UV light to form a covalent bond with nearby molecules, effectively "trapping" the interacting proteins. The clickable handle, typically an alkyne, allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly efficient and specific chemical reaction known as click chemistry. nih.govsigmaaldrich.comnih.gov

The design of a mechanistic probe for 12-Hydroxy-7,8-dihydroergosterol would involve synthesizing an analog that retains the core structure and hydroxyl group necessary for biological activity, while incorporating a diazirine and an alkyne group. Such a probe could be introduced to living cells, where it would bind to its protein targets. Upon UV irradiation, the probe would covalently crosslink to these targets. The cells would then be lysed, and the "clicked" reporter tag would allow for the visualization, enrichment, and subsequent identification of the target proteins by mass spectrometry. nih.gov This approach has been successfully used to identify hundreds of cholesterol-interacting proteins and could be similarly applied to map the protein interactome of 12-Hydroxy-7,8-dihydroergosterol. nih.gov

Table 3: Components of a Mechanistic Probe for 12-Hydroxy-7,8-dihydroergosterol

| Component | Function | Example Moiety |

| Core Structure | Mimics the natural ligand to bind to its biological targets. | 12-Hydroxy-7,8-dihydroergosterol scaffold. |

| Photoreactive Group | Forms a covalent bond with the target protein upon UV activation. | Diazirine. nih.govsigmaaldrich.com |

| Clickable Handle | Allows for the attachment of a reporter tag for detection and enrichment. | Alkyne. nih.govsigmaaldrich.com |

| Reporter Tag | Facilitates the visualization and purification of the probe-protein complex. | Biotin, Fluorophore. nih.gov |

Q & A

Basic Research Questions

Q. How is 12-Hydroxy-7,8-dihydroergosterol structurally characterized in experimental settings?

- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HR-MS). For sterol derivatives like 12-Hydroxy-7,8-dihydroergosterol, comparative analysis with ergosterol analogs is critical to confirm hydroxylation and dihydro modifications. Ensure purity via HPLC with UV/Vis or ELSD detection .

Q. What are the primary natural or synthetic sources of 12-Hydroxy-7,8-dihydroergosterol?

- Methodological Answer : Natural sources include fungal extracts (e.g., Ascomycota species), where extraction employs solvents like dichloromethane/methanol (1:1 v/v) followed by silica gel chromatography. Synthetic routes may involve ergosterol hydroxylation using regioselective catalysts (e.g., cytochrome P450 mimics) under controlled oxygen conditions. Validate synthetic yields via TLC and GC-MS .

Advanced Research Questions

Q. How can experimental design address contradictory bioactivity data for 12-Hydroxy-7,8-dihydroergosterol in antifungal studies?

- Methodological Answer :

- Step 1 : Standardize bioassay conditions (e.g., fungal strain, growth medium, incubation time).

- Step 2 : Perform dose-response curves (e.g., 0.1–100 µM) with positive controls (e.g., amphotericin B).

- Step 3 : Apply statistical tools (ANOVA with post-hoc Tukey tests) to resolve variability.

- Step 4 : Cross-validate results using orthogonal assays (e.g., membrane permeability vs. ergosterol binding studies) .

Q. What strategies optimize the synthesis of 12-Hydroxy-7,8-dihydroergosterol for high enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Hydroxylation : Use chiral oxaziridine catalysts to achieve >95% enantiomeric excess (ee).

- Purification : Combine recrystallization (hexane/ethyl acetate) with chiral HPLC.

- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration determination .

Data Analysis and Contradiction Resolution

Q. How should researchers normalize conflicting spectral data for 12-Hydroxy-7,8-dihydroergosterol across studies?

- Methodological Answer :

- Data Harmonization : Use reference standards (e.g., NIST-certified ergosterol derivatives) to calibrate instruments.

- Metadata Annotation : Document solvent systems, temperature, and NMR field strengths (e.g., 400 MHz vs. 600 MHz).

- Collaborative Validation : Share raw data via repositories like Zenodo for peer reanalysis .

Methodological Best Practices

Table 1 : Key Analytical Techniques for 12-Hydroxy-7,8-dihydroergosterol Research

| Parameter | Technique | Critical Considerations |

|---|---|---|

| Structural Confirmation | 2D NMR, HR-MS | Deuterated solvent selection (e.g., CDCl₃) |

| Purity Assessment | HPLC-ELSD/UV | Column type (C18 vs. silica), gradient slope |

| Enantiomeric Excess | Chiral HPLC, CD Spectroscopy | Temperature-controlled conditions |

| Bioactivity Validation | Microplate Antifungal Assays | Standardize inoculum density (CFU/mL) |

Critical Evaluation of Research Gaps

Q. What unresolved mechanistic questions exist regarding 12-Hydroxy-7,8-dihydroergosterol’s role in membrane dynamics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.